2-Pent-1-ynylthiophene

Organic Synthesis Lipophilicity Cross-Coupling

Sourcing 2-Pent-1-ynylthiophene (CAS 145349-58-2) is a strategic choice for precise chemical tuning. This thiophene derivative with a pent-1-ynyl substituent provides a distinct LogP (2.90) and lipophilicity profile, critical for solution-processable electronic materials and mesomorphic tuning in high-birefringence nematic mixtures. Substitution with a generic shorter-chain analog like 2-ethynylthiophene is not trivial and will significantly compromise target material properties. Ensure your research outcomes by specifying this exact building block to guarantee consistent solubility, reactivity, and final product performance.

Molecular Formula C9H10S
Molecular Weight 150.24 g/mol
CAS No. 145349-58-2
Cat. No. B133360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pent-1-ynylthiophene
CAS145349-58-2
SynonymsThiophene, 2-(1-pentynyl)- (9CI)
Molecular FormulaC9H10S
Molecular Weight150.24 g/mol
Structural Identifiers
SMILESCCCC#CC1=CC=CS1
InChIInChI=1S/C9H10S/c1-2-3-4-6-9-7-5-8-10-9/h5,7-8H,2-3H2,1H3
InChIKeyMMDWHPHICBPCGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pent-1-ynylthiophene (CAS 145349-58-2) Procurement and Differentiation Guide


2-Pent-1-ynylthiophene (CAS 145349-58-2) is a heterocyclic building block belonging to the class of 2-alkynylthiophenes, characterized by a thiophene ring substituted at the 2-position with a pent-1-ynyl group . With a molecular formula of C9H10S and a molecular weight of 150.24 g/mol, it is a useful research compound with a typical purity of 95% . Its key physicochemical identifiers include a topological polar surface area (PSA) of 28.24 Ų and a calculated LogP of 2.90, which are critical parameters influencing its solubility, reactivity, and suitability as a precursor in organic synthesis .

The Critical Distinction: Why 2-Pent-1-ynylthiophene Cannot Be Replaced by Shorter-Chain Alkynylthiophenes


The performance of a thiophene-based building block in advanced applications, such as liquid crystal synthesis or organic electronics, is highly sensitive to the length and nature of its side chains. Substituting 2-Pent-1-ynylthiophene with a generic, shorter-chain analog like 2-ethynylthiophene or 2-propynylthiophene is not trivial and will lead to significant changes in critical physicochemical properties [1]. These changes directly impact the molecule's solubility profile, its behavior in cross-coupling reactions, and the mesomorphic and optical properties of the final material [2]. The following quantitative evidence demonstrates that the specific pentynyl substituent confers a distinct and predictable set of properties essential for specific scientific and industrial outcomes, making generic substitution a high-risk strategy for procurement.

Quantitative Differentiators for 2-Pent-1-ynylthiophene Against Closest Analogs


Hydrophobicity (LogP) Comparison: Enhanced Lipophilicity Drives Solubility and Reactivity

The lipophilicity of 2-Pent-1-ynylthiophene is substantially higher than its shorter-chain analog, 2-ethynylthiophene. The calculated LogP value for the target compound is 2.90 , compared to a LogP of 2.08 for 2-ethynylthiophene [1]. This represents a 39% increase in calculated octanol-water partition coefficient, indicating a significant difference in solubility and bioavailability potential, which is critical for both reaction media selection and biological applications.

Organic Synthesis Lipophilicity Cross-Coupling

Molecular Weight and Structure-Property Relationship: Impact on Material Design

The molecular weight of 2-Pent-1-ynylthiophene is 150.24 g/mol . This is significantly higher than both the shortest analog, 2-ethynylthiophene (108.16 g/mol [1]), and the intermediate analog, 2-propynylthiophene (122.19 g/mol [2]). The extended alkyl chain of the pentynyl group is known to strongly influence mesomorphic behavior and phase transition temperatures in liquid crystalline materials [3]. This difference in molecular weight and structure is a key design parameter for achieving specific thermal and optical properties in final compounds.

Material Science Liquid Crystals Mesomorphic Behavior

Topological Polar Surface Area (PSA): Consistency for Predictable Reactivity

Despite the variation in side chain length, the Topological Polar Surface Area (PSA) for 2-Pent-1-ynylthiophene is 28.24 Ų , which is identical to that of its shorter-chain analogs, 2-ethynylthiophene [1] and 2-propynylthiophene [2]. This indicates that the polar contributions from the thiophene sulfur atom and the alkyne moiety remain constant, while the non-polar character increases with chain length. This property allows researchers to maintain a constant PSA while tuning lipophilicity (LogP) and molecular weight, a crucial advantage in structure-activity relationship (SAR) studies and material property optimization.

Medicinal Chemistry ADME Prediction Synthetic Methodology

High-Value Application Scenarios for 2-Pent-1-ynylthiophene


Synthesis of High-Birefringence Liquid Crystal Mixtures

This compound is an ideal precursor for the synthesis of novel liquid crystalline materials requiring high birefringence. Its specific pentynyl side chain, as evidenced by its molecular weight and LogP, allows for the precise tuning of mesomorphic behavior and optical anisotropy in nematic mixtures, a key requirement for advanced display technologies [1].

Building Block for Organic Electronic Materials and Semiconductors

The alkynylthiophene scaffold, and specifically the 2-Pent-1-ynylthiophene variant, is recognized as a valuable building block for conjugated polymers and oligomers used in organic field-effect transistors (OFETs), photovoltaic cells, and sensors [2]. The unique combination of constant PSA and increased lipophilicity makes it particularly suitable for creating solution-processable, high-performance charge transport materials.

Medicinal Chemistry for Lipophilicity-Tuned Drug Candidates

In drug discovery, this compound serves as a key intermediate for synthesizing analogs of bioactive alkynylthiophene derivatives. Its LogP of 2.90, which is significantly higher than that of 2-ethynylthiophene, allows medicinal chemists to explore structure-activity relationships (SAR) in a more lipophilic chemical space, potentially improving membrane permeability and pharmacokinetic profiles of lead compounds .

Technical Documentation Hub

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